4-(1-Methylpiperidin-4-yl)benzonitrile
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Overview
Description
4-(1-Methylpiperidin-4-yl)benzonitrile is an organic compound with the molecular formula C13H16N2. It is a derivative of benzonitrile, where the benzene ring is substituted with a 1-methylpiperidin-4-yl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylpiperidin-4-yl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylpiperidin-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and solvents such as chloroform.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 4-(1-Methylpiperidin-4-yl)benzylamine.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
4-(1-Methylpiperidin-4-yl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Methylpiperidin-4-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperidin-1-yl)benzonitrile
- 4-(1-Methylpiperidin-4-yloxy)benzonitrile
- 4-(4-Methylpiperazin-1-yl)benzonitrile
Uniqueness
4-(1-Methylpiperidin-4-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications .
Properties
Molecular Formula |
C13H16N2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-(1-methylpiperidin-4-yl)benzonitrile |
InChI |
InChI=1S/C13H16N2/c1-15-8-6-13(7-9-15)12-4-2-11(10-14)3-5-12/h2-5,13H,6-9H2,1H3 |
InChI Key |
HWXNXYAUOPBIRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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